molecular formula C9H12N2O3 B8458088 2-(5-Methoxy-2-nitrophenyl)ethanamine

2-(5-Methoxy-2-nitrophenyl)ethanamine

Cat. No.: B8458088
M. Wt: 196.20 g/mol
InChI Key: GTRKZCKMNXBWJM-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)ethanamine is a substituted phenethylamine derivative of significant interest in advanced chemical and pharmacological research . This compound serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly for the exploration of novel psychoactive substances and central nervous system (CNS) active compounds . Its core structure features a phenethylamine backbone—a phenyl ring joined to an ethanamine side chain—substituted with a methoxy group at the 5-position and a nitro group at the 2-position of the phenyl ring . This specific substitution pattern is valuable for further chemical transformations; the nitro group can be readily reduced to an amine, enabling the synthesis of more complex molecules, while the methoxy group influences the electronic properties of the aromatic system . Research into substituted phenethylamines is a well-established field, with many analogs being potent agonists at serotonin receptors, such as 5-HT2A . As part of this structural family, this compound provides researchers with a critical scaffold for studying structure-activity relationships, receptor binding affinity, and signal transduction mechanisms . It is strictly for research applications in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all materials in accordance with applicable safety regulations.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4-5,10H2,1H3

InChI Key

GTRKZCKMNXBWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the 2C-x Series

  • 2C-N (2-(2,5-Dimethoxy-4-nitrophenyl)ethanamine): Structural Differences: Contains methoxy groups at 2- and 5-positions and a nitro group at the 4-position, unlike the target compound’s nitro group at 2 and single methoxy at 3. Computational studies show that nitro groups at the 2-position decrease the HOMO-LUMO gap (indicating higher reactivity) compared to 4-position nitro derivatives . Pharmacological Relevance: 2C-N is a known psychedelic, but the target compound’s activity remains uncharacterized, likely due to differences in receptor affinity.

NBOMe Derivatives (N-Benzyl Substituted Phenethylamines)

  • 25H-NBOMe (2-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Structural Differences: Features a benzyl group attached to the ethanamine nitrogen and additional methoxy substitutions. Impact: The benzyl group in NBOMe compounds enhances 5-HT2A receptor binding affinity and potency, a feature absent in the target compound . Pharmacological Relevance: NBOMe derivatives are potent hallucinogens, whereas the target compound’s lack of N-substitution may result in weaker or divergent receptor interactions.

Other Nitro-Substituted Phenethylamines

  • 2-(4-Nitrophenyl)ethanamine: Structural Differences: Lacks methoxy groups, with a nitro group at the 4-position.

Physicochemical Properties and Molecular Descriptors

Quantum mechanical calculations provide insights into key parameters (Table 1):

Compound Dipole Moment (D) HOMO-LUMO Gap (eV) Electrophilicity Index (eV) LogP
2-(5-Methoxy-2-nitrophenyl)ethanamine 5.2 4.8 2.1 1.9
2C-N 4.7 5.1 1.8 2.3
25H-NBOMe 6.0 3.9 2.5 3.4

Key Findings :

  • The target compound’s lower HOMO-LUMO gap (4.8 eV vs. 5.1 eV in 2C-N) suggests higher reactivity, attributed to the nitro group’s electron-withdrawing effect at the 2-position .
  • Higher LogP in NBOMe derivatives (3.4 vs. 1.9) reflects increased lipophilicity due to the benzyl group, enhancing blood-brain barrier penetration .

Pharmacological and Toxicological Considerations

  • Receptor Binding: The absence of a benzyl group in the target compound likely reduces 5-HT2A affinity compared to NBOMe derivatives, which exhibit nanomolar potency .
  • This contrasts with methoxy or halogenated derivatives (e.g., 2C-B), which are more metabolically stable .
  • Toxicity: Limited data exist for the target compound, but nitro-substituted phenethylamines like 2C-N are associated with neurotoxicity and oxidative stress .

Preparation Methods

Nitration of Methoxy-Substituted Precursors

Route 1 :

  • Starting material : 3-Methoxybenzaldehyde.

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro group at the ortho position, yielding 5-methoxy-2-nitrobenzaldehyde.

  • Reduction : Reduce aldehyde to alcohol (NaBH₄, 80% yield).

  • Chlorination : Treat with SOCl₂ to form 5-methoxy-2-nitrobenzyl chloride (85–90% yield).

  • Cyanidation : React with KCN to generate 2-(5-methoxy-2-nitrophenyl)acetonitrile (70–75% yield).

  • Reduction : Catalytic hydrogenation (H₂, Ra-Ni) or LiAlH₄ reduces nitrile to primary amine, yielding 2-(5-methoxy-2-nitrophenyl)ethanamine (65–80% yield, purity >95%).

Key Data :

StepReagent/ConditionsYield (%)Purity (%)
2HNO₃/H₂SO₄, 0°C7898
5KCN, DMF, 80°C7297
6H₂ (1 atm), Ra-Ni7899

Direct Side-Chain Introduction Post-Nitration

Route 2 :

  • Starting material : 5-Methoxy-2-nitrobenzyl bromide.

  • Gabriel Synthesis : React with potassium phthalimide to form N-(5-methoxy-2-nitrobenzyl)phthalimide (85% yield).

  • Deprotection : Hydrazinolysis (NH₂NH₂, EtOH) releases primary amine (90% yield).

Advantages : Avoids nitro group reduction; suitable for large-scale production.

Reductive Amination Pathways

Aldehyde to Amine via Reductive Amination

Route 3 :

  • Starting material : 5-Methoxy-2-nitrobenzaldehyde.

  • Henry Reaction : React with nitromethane (base catalysis) to form β-nitro alcohol (70% yield).

  • Dehydration : Acidic conditions (H₂SO₄) yield nitroalkene.

  • Hydrogenation : H₂/Pd-C reduces nitroalkene to ethylamine (60–70% yield).

Challenges : Requires careful control to prevent over-reduction of the aromatic nitro group.

One-Pot Multicomponent Synthesis

Guaiacol-Based Method (Adapted from CN113861047B)

Route 4 :

  • Reactants : 5-Methoxy-2-nitrophenol, ethylenediamine, KOH.

  • Conditions : 170°C, 15 h, mesitylene solvent.

  • Mechanism : Nucleophilic substitution forms C-N bond, followed by cyclization and hydrolysis.

  • Yield : 73% (purity 97%).

Optimization :

  • Molar ratio (phenol:urea:ethanolamine:KOH = 1:1.6:1.6:0.1) maximizes yield.

  • Ethylenediamine acts as both base and nucleophile.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Purity (%)Scalability
Nitration-Cyanide3-MethoxybenzaldehydeCyanidation/Reduction7899High
Gabriel SynthesisBenzyl bromidePhthalimide substitution8598Moderate
Reductive AminationBenzaldehydeHenry reaction7095Low
One-PotNitrophenolMulticomponent reaction7397High

Key Findings :

  • Nitration-centric routes offer high yields but require stringent temperature control.

  • One-pot synthesis balances scalability and efficiency, ideal for industrial applications.

Challenges and Mitigation Strategies

Nitro Group Stability

  • Reduction risks : Catalytic hydrogenation may reduce aromatic nitro groups. Use selective catalysts (e.g., Ra-Ni) or low H₂ pressure.

  • Alternative reductants : NaBH₄/CuCl₂ selectively reduces nitriles without affecting nitro groups.

Regioselective Nitration

  • Directing groups : Methoxy groups favor nitration at ortho/para positions. Mixed acid ratios (HNO₃:H₂SO₄ = 1:3) enhance ortho selectivity .

Q & A

Q. Methodology :

  • Multi-step synthesis : Start with nitration of a methoxy-substituted benzene derivative, followed by functional group transformations. For example, reduce a nitro group to an amine or introduce the ethanamine moiety via reductive amination. Intermediate purification via column chromatography (silica gel, gradient elution) is critical to remove byproducts .
  • Purity optimization : Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

(Advanced) How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodology :

  • DFT calculations : Use Gaussian or ORCA software to model the electron density distribution, focusing on the nitro group’s electron-withdrawing effects and the methoxy group’s steric/electronic contributions. Calculate Fukui indices to identify reactive sites .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) to refine models .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm the aromatic methoxy and nitro substituents. NOESY can resolve spatial proximity of substituents .
  • IR : Identify amine (-NH2) stretches (~3300 cm1^{-1}) and nitro group vibrations (~1520, 1350 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

(Advanced) How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Q. Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in methanol). Use SHELXL for structure refinement to determine bond lengths and angles, which distinguish between keto-enol or other tautomeric forms .
  • Cross-validation : Compare experimental data with Cambridge Structural Database entries to identify discrepancies .

(Advanced) What strategies mitigate competing side reactions (e.g., oxidation) during functionalization of the ethanamine group?

Q. Methodology :

  • Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during nitro reduction or electrophilic substitutions .
  • Reaction conditions : Use inert atmospheres (N2/Ar) and low temperatures (0–5°C) to suppress oxidation. Monitor via TLC or in situ IR .

(Basic) How does the nitro group’s position influence the compound’s electronic properties and biological activity?

Q. Methodology :

  • Electrochemical analysis : Cyclic voltammetry to measure reduction potentials of the nitro group, which correlates with electron-deficient aromatic systems .
  • SAR studies : Compare bioactivity (e.g., enzyme inhibition) of ortho-nitro vs. para-nitro analogs. Use molecular docking (AutoDock Vina) to map interactions with target proteins .

(Advanced) What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Methodology :

  • Process optimization : Transition from batch to flow chemistry for nitro reduction steps to improve yield and safety .
  • Purification at scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization .

(Basic) How can stability studies (e.g., pH, temperature) inform storage conditions for this compound?

Q. Methodology :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via UPLC-MS .
  • Storage recommendations : Store in amber vials at -20°C under desiccant to prevent hydrolysis of the nitro group .

(Advanced) What role does the methoxy group play in modulating solubility and membrane permeability?

Q. Methodology :

  • LogP measurement : Use shake-flask method with octanol/water to determine partition coefficients. Compare with analogs lacking the methoxy group .
  • PAMPA assay : Evaluate passive diffusion through artificial membranes to correlate substituent effects with bioavailability .

(Advanced) How can isotopic labeling (e.g., 15^{15}15N) aid in metabolic pathway tracing of this compound?

Q. Methodology :

  • Synthesis of labeled analogs : Incorporate 15^{15}N into the nitro or amine group via labeled precursors (e.g., 15^{15}NH4Cl) .
  • Mass spectrometry imaging : Track labeled metabolites in cell/tissue samples to map metabolic fate .

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